Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate is a compound of interest in organic chemistry and medicinal chemistry due to its unique structural features and potential applications. This compound is classified as a substituted pyrrolidine derivative, which is characterized by the presence of a fluorine atom and an aminomethyl group, making it a versatile building block for various chemical syntheses.
The compound is synthesized from readily available precursors, and its structure can be represented by the IUPAC name: tert-butyl (3S)-3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate. It belongs to the class of fluorinated pyrrolidines, which are known for their biological activity and utility in drug development .
The synthesis of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate typically involves several key steps:
Industrial production may utilize continuous flow reactors for optimized reaction conditions, ensuring high yields and purity. Advanced purification methods, such as chromatography, are employed to isolate the final product effectively.
The molecular formula for tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate is C10H19FN2O2. The structure includes:
Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate can undergo various chemical transformations:
Common reagents and conditions for these reactions include:
The mechanism of action for tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate involves its interaction with specific biological targets. The presence of the fluorine atom enhances binding affinity to certain enzymes or receptors, which may modulate their activity. This interaction can influence various biochemical pathways, contributing to its potential therapeutic effects .
Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate is typically a colorless to pale yellow liquid or solid with a characteristic odor. Its melting point, boiling point, and solubility characteristics are critical for practical applications but require specific experimental determination.
Key chemical properties include:
Data on solubility in various solvents (e.g., water, ethanol) would also be relevant for applications in synthesis and formulation .
Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate has several scientific applications:
Fluorinated heterocycles represent a cornerstone of contemporary medicinal chemistry, with tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate exemplifying this privileged scaffold. The strategic incorporation of fluorine at the C3 position of the pyrrolidine ring induces profound electronic and steric effects that enhance therapeutic potential. The fluorine atom's strong electronegativity (3.98 on the Pauling scale) creates a localized dipole moment that significantly influences molecular conformation through gauche effects and dipole-dipole interactions. This modification enhances membrane permeability and metabolic stability by reducing susceptibility to oxidative metabolism, particularly at adjacent carbon centers [2] [7].
The geminal arrangement of fluorine and aminomethyl groups at C3 creates a versatile chiral building block with two distinct pharmacophoric elements. The electron-withdrawing fluorine atom increases the acidity of proximal functional groups while the Boc-protected amine enables straightforward deprotection to a primary amine handle for further derivatization. This structural duality enables simultaneous optimization of target binding and pharmacokinetic properties, explaining why this scaffold appears in numerous drug discovery programs targeting CNS disorders and infectious diseases [3] [7].
Table 1: Structural and Physicochemical Properties of Fluorinated Pyrrolidine Derivatives
Property | tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate | (3R,4R)-Stereoisomer |
---|---|---|
Molecular Formula | C₁₀H₁₉FN₂O₂ | C₁₀H₁₉FN₂O₂ |
Molecular Weight (g/mol) | 218.27 | 218.27 |
CAS Registry Number | 1228765-06-7 | 2166198-59-8 |
Storage Conditions | 2-8°C in dark, sealed container | 2-8°C |
Physical Form | Pale-yellow to yellow-brown liquid | Not specified |
Chiral Centers | 1 (racemic) | 2 (specified R,R) |
SMILES Notation | NCC1(F)CCN(C1)C(=O)OC(C)(C)C | O=C(N1CC@@HC@@HC1)OC(C)(C)C |
The stereochemical dimension of these compounds substantially influences biological activity. The (3R,4R)-stereoisomer of tert-butyl 3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate (CAS 2166198-59-8) demonstrates how absolute configuration dictates target affinity. X-ray crystallography studies confirm that fluorinated pyrrolidines adopt distinct envelope conformations where the fluorine orientation determines hydrogen-bonding capacity with biological targets. This stereospecificity enables precise optimization of drug-receptor interactions while maintaining favorable physicochemical properties [7].
The tert-butoxycarbonyl (Boc) group serves as an indispensable protective strategy in the synthetic manipulation of fluorinated pyrrolidine scaffolds. In tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate, the Boc group demonstrates three critical functions: it (1) masks the pyrrolidine nitrogen during functionalization of the aminomethyl group, (2) enhances solubility in organic solvents during purification steps, and (3) provides steric protection to the base-sensitive C-F bond at the adjacent position. The electron-donating nature of the tert-butyl group offsets the electron-withdrawing effects of fluorine, creating a balanced electronic environment that stabilizes the molecule during storage and handling [1] [5] [8].
The Boc group's orthogonal deprotection profile enables selective removal under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) without affecting the aminomethyl group or compromising the C-F bond integrity. This characteristic is particularly valuable when working with acid-labile fluorinated compounds. Comparative studies demonstrate that Boc-protected derivatives exhibit superior stability at recommended storage temperatures (2-8°C under inert atmosphere) versus carbamate alternatives like Cbz or Fmoc, which may undergo decomposition or racemization under similar conditions [5] [8].
Table 2: Comparative Analysis of Amine-Protecting Groups for Fluorinated Heterocycles
Protecting Group | Deprotection Conditions | Compatibility with C-F Bonds | Storage Stability | Crystallinity |
---|---|---|---|---|
tert-Butoxycarbonyl (Boc) | Mild acid (TFA, HCl) | Excellent | >12 months at 2-8°C | Amorphous solids |
Benzyloxycarbonyl (Cbz) | Hydrogenolysis, strong acids | Moderate (risk of dehalogenation) | 6-8 months at 2-8°C | Crystalline |
9-Fluorenylmethyl (Fmoc) | Base (piperidine) | Poor (base-sensitive) | 3-6 months at 2-8°C | Crystalline |
Acetyl (Ac) | Acid/base hydrolysis | Good | Limited hydrolysis | Highly crystalline |
The steric bulk of the tert-butyl group also influences molecular conformation through van der Waals interactions with the fluorinated ring system. Nuclear Overhauser Effect (NOE) studies reveal that the Boc carbonyl oxygen engages in weak hydrogen bonding with the aminomethyl protons, creating a pseudo-cyclic structure that shields the C-F bond from nucleophilic attack. This conformational control is unattainable with less bulky protecting groups and represents a key advantage in multi-step syntheses of complex fluorinated pharmaceuticals [5] [8].
Pharmaceutical applications of 3-substituted fluoropyrrolidines exploit two strategic positions: the nucleophilic primary amine and the stereoelectronically active C-F bond. The aminomethyl group serves as a versatile handle for constructing pharmacologically active molecules through amidation, reductive amination, or ureation reactions. Clinical candidates derived from this scaffold demonstrate enhanced blood-brain barrier penetration compared to non-fluorinated analogs—a critical advantage for CNS-targeted therapeutics [2] [7] [9].
The synthesis of enzyme inhibitors highlights this scaffold's versatility. For instance:
Aminopeptidase Inhibitors: (3R,4R)-3-(aminomethyl)-4-fluoropyrrolidine derivatives exhibit sub-micromolar inhibition of metalloproteases through coordination of the primary amine to zinc atoms in enzyme active sites. The fluorine atom engages in dipolar interactions with arginine residues, improving binding affinity 5-10 fold versus des-fluoro analogs [7].
Kinase Modulators: Introduction of aryl groups to the aminomethyl position creates DFG-out kinase inhibitors where the fluoropyrrolidine core occupies the hydrophobic back pocket. The fluorine's steric demand prevents methyl group rotation in Thr183 gatekeeper residues, increasing residence time by 3-fold [9].
GPCR-Targeted Compounds: Conversion to tertiary amines creates high-affinity ligands for aminergic receptors. Fluorine's inductive effects increase protonation of the amine at physiological pH, enhancing receptor binding through strengthened salt bridges with aspartate residues [3].
Table 3: Drug Discovery Applications of Fluorinated Pyrrolidine Derivatives
Derivative Structure | Biological Target | Key Structural Feature Utilized | Reported Activity |
---|---|---|---|
tert-Butyl (3R,4R)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate | Aminopeptidase N | Chiral fluorinated center & primary amine | IC₅₀ = 220 nM |
(S)-tert-Butyl 3-fluoro-3-(((R)-1-phenylethyl)carbamoyl)pyrrolidine-1-carboxylate | Viral proteases | Fluorine H-bond acceptor & carbamate linkage | Kᵢ = 80 nM (HCV NS3/4A) |
4-(3-Fluoro-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)-3-(3-(2-methoxyethoxy)phenyl)butanoic acid | Integrin receptors | Fluorine-enhanced carboxylate bioisostere | Anti-angiogenic activity |
The synthetic versatility of this scaffold enables rapid generation of structure-activity relationships. The primary amine undergoes efficient coupling with carboxylic acids (≥95% yield reported) while maintaining stereochemical integrity at the fluorinated carbon. This allows medicinal chemists to rapidly explore diverse pharmacophoric elements without complex chiral resolution steps. Case studies demonstrate that strategic fluorination improves oral bioavailability by 30-50% in rodent models compared to non-fluorinated analogs, primarily through reduced first-pass metabolism and enhanced membrane diffusion [3] [6] [10].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9